6-Phenylpyrimidine-4-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-phenylpyrimidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3/c12-7-10-6-11(14-8-13-10)9-4-2-1-3-5-9/h1-6,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDXVIQXLHZMRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=NC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 6 Phenylpyrimidine 4 Carbonitrile and Its Structural Analogs
Multi-Component Condensation Reactions (MCRs)
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation. jmaterenvironsci.com This approach offers advantages in terms of efficiency, atom economy, and reduced waste generation compared to traditional multi-step syntheses.
One-Pot, Three-Component Condensations
A prevalent and efficient method for synthesizing 6-phenylpyrimidine-4-carbonitrile and its analogs is the one-pot, three-component condensation. This reaction typically involves an aromatic aldehyde (such as benzaldehyde), a compound with an active methylene (B1212753) group (like malononitrile), and a source of the amidine functionality (such as urea (B33335) or thiourea). benthamopenarchives.comresearchgate.netbenthamopen.com
The reaction is thought to proceed via an initial Knoevenagel condensation between the aromatic aldehyde and malononitrile (B47326), followed by a Michael addition of the amidine and subsequent cyclization and aromatization to yield the pyrimidine (B1678525) ring. benthamopen.com Various catalysts and reaction conditions have been employed to optimize this transformation, leading to high yields of the desired products. For instance, the use of phosphorus pentoxide in absolute ethanol (B145695) under reflux has been reported as an effective method. benthamopenarchives.combenthamopen.com Similarly, catalysts like iron (III) acetylacetonate (B107027) and ammonium (B1175870) chloride have been utilized to promote the reaction. ias.ac.injetir.org The synthesis of 2,6-diamino-4-phenylpyrimidine-5-carbonitrile derivatives has been achieved through the condensation of aromatic aldehydes, malononitrile, and guanidine (B92328) hydrochloride in ethanol using iron acetylacetonate as a catalyst. jetir.org
Table 1: Examples of One-Pot, Three-Component Synthesis of this compound Analogs
| Aromatic Aldehyde | Active Methylene Compound | Amidine Source | Catalyst/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Benzaldehyde | Malononitrile | Urea | NH4Cl, 110 °C, solvent-free | 4-Amino-2-hydroxy-6-phenylpyrimidine-5-carbonitrile | 82 | ias.ac.in |
| Benzaldehyde | Malononitrile | Thiourea (B124793) | P2O5, Ethanol, reflux | 6-Amino-2-mercapto-4-phenylpyrimidine-5-carbonitrile | High | benthamopenarchives.combenthamopen.com |
| Substituted Aromatic Aldehydes | Malononitrile | Guanidine Hydrochloride | Fe(acac)3, Ethanol, reflux | 2,6-Diamino-4-phenylpyrimidine-5-carbonitrile derivatives | Good | jetir.org |
| Benzaldehyde | Ethyl Cyanoacetate (B8463686) | Thiourea | K2CO3, Ethanol, reflux | 2-Mercapto-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile | Good | nih.gov |
Microwave-Assisted Synthetic Protocols for Enhanced Efficiency
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. tandfonline.comijamtes.orgthieme-connect.com The application of microwave irradiation in the synthesis of pyrimidine derivatives, including this compound, has been well-documented. nih.govbohrium.comresearchgate.net
The synthesis of 4-(benzylideneamino)-6-phenylpyrimidine-5-carbonitrile scaffolds has been successfully achieved using a two-step microwave-assisted approach. The first step involves the synthesis of the intermediate 4-amino-6-phenylpyrimidine-5-carbonitrile (B15342164) from benzaldehyde, malononitrile, and formamidine (B1211174) hydrochloride under microwave irradiation at 101°C for 50 minutes. bohrium.comresearchgate.netscispace.com This intermediate is then reacted with various aromatic aldehydes in a subsequent microwave-assisted step to produce the final Schiff base congeners in high yields (72-81%). bohrium.comresearchgate.net The use of microwave irradiation significantly reduces reaction times and can be performed under solvent-free conditions, aligning with the principles of green chemistry. tandfonline.comresearchgate.net
Table 2: Microwave-Assisted Synthesis of this compound Derivatives
| Reactants | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Benzaldehyde, Malononitrile, Formamidine Hydrochloride | Microwave, 101°C, 300W, 50 min, Water | 4-Amino-6-phenylpyrimidine-5-carbonitrile | ~85 (in microwave) vs. 30 (conventional) | bohrium.comresearchgate.netbenthamdirect.com |
| 4-Amino-6-phenylpyrimidine-5-carbonitrile, Aromatic Aldehydes | Microwave, 85°C, 300W, 15 min | 4-(Benzylideneamino)-6-phenylpyrimidine-5-carbonitrile congeners | 72-81 | bohrium.comresearchgate.net |
| Ethyl Cyanoacetate, Thiourea, Substituted Aromatic Aldehyde | Microwave, 210W, 5-10 min | Pyrimidine-5-carbonitrile derivatives | 55-85 | ekb.eg |
Solvent-Free and Green Chemistry Approaches in MCRs
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, have become increasingly important in chemical synthesis. jmaterenvironsci.comrasayanjournal.co.in Solvent-free reactions and the use of environmentally benign catalysts are key aspects of this approach. rasayanjournal.co.inresearchgate.net
The synthesis of pyrimidine-5-carbonitrile derivatives has been successfully carried out under solvent-free conditions, often with the aid of a catalyst. ias.ac.inacademie-sciences.fr For example, ammonium chloride has been used as a readily available and neutral catalyst for the one-pot synthesis of pyrimidine-5-carbonitriles from substituted benzaldehydes, malononitrile, and urea/thiourea at 110°C without any solvent. ias.ac.in This method offers good yields and avoids the costs and safety issues associated with solvent use. ias.ac.in Furthermore, the use of water as a solvent, which is considered a green solvent, has been explored for the synthesis of pyrimidine derivatives. scholarsresearchlibrary.comscispace.com A green and environmentally friendly one-step synthesis of 2,6-diamino-4-phenylpyrimidine-5-carbonitrile has been reported using potassium carbonate in an aqueous medium. scispace.com
Cyclization Reactions for Pyrimidine Ring Formation
The formation of the pyrimidine ring through cyclization reactions of pre-synthesized precursors is another fundamental strategy for accessing this compound and its analogs. This approach allows for a more controlled and sometimes more versatile synthesis of substituted pyrimidines.
Cyclocondensation of Precursors
The cyclocondensation of pre-formed intermediates is a classic method for pyrimidine synthesis. A common route involves the reaction of a β-keto nitrile or a related derivative with an amidine source. For instance, the starting material 2-mercapto-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile can be obtained in good yield through the cyclocondensation of benzaldehyde, ethyl cyanoacetate, and thiourea in an alkaline medium. nih.gov This intermediate can then be further modified to generate a variety of substituted pyrimidine-5-carbonitrile derivatives. nih.gov Similarly, 1,4-dihydropyrimidines can be prepared by the cyclocondensation of thiourea, an aldehyde, and ethyl cyanoacetate in ethanol at boiling temperature with potassium carbonate. imist.ma These dihydropyrimidines can then be oxidized or further functionalized to yield the desired aromatic pyrimidine.
Reactions Involving Malononitrile and Related Cyanoacetate Derivatives
Malononitrile and ethyl cyanoacetate are versatile building blocks in the synthesis of pyrimidines due to their activated methylene group and the presence of a nitrile functionality, which can participate in the cyclization process. researchgate.netgrowingscience.com The reaction of malononitrile with various reagents is a cornerstone for the synthesis of a wide array of pyrimidine derivatives.
The three-component reaction of malononitrile, aldehydes, and thiourea/urea is a prominent example, leading to the formation of pyrimidine derivatives in the presence of a catalyst such as nanosized magnesium oxide in refluxing ethanol. researchgate.net This methodology is advantageous due to shorter reaction times, straightforward product isolation, and high yields. researchgate.net Ethyl cyanoacetate can also be used in similar multicomponent reactions. For example, the condensation of aromatic aldehydes, ethyl cyanoacetate, and guanidine hydrochloride in alkaline ethanol provides an efficient one-step synthesis of 2-amino-5-cyano-6-hydroxy-4-arylpyrimidines. nih.gov These reactions highlight the utility of cyano-containing active methylene compounds in the construction of the pyrimidine core of this compound and its analogs.
Post-Cyclization Functionalization and Derivatization
Post-cyclization functionalization is a key strategy for diversifying the this compound scaffold. This approach allows for the introduction of a wide range of functional groups, leading to the creation of extensive compound libraries for further investigation.
Nucleophilic Substitution Reactions on Halogenated Pyrimidine Intermediates
Halogenated pyrimidines serve as versatile intermediates for the synthesis of various substituted derivatives through nucleophilic substitution reactions. The presence of a halogen atom, typically chlorine, at the C4 position of the pyrimidine ring activates it for displacement by a variety of nucleophiles.
A key intermediate, 4-chloro-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile, can be synthesized by refluxing 2-(methylthio)-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile with phosphorus oxychloride. nih.gov This chlorinated intermediate readily undergoes nucleophilic substitution with aromatic amines. For instance, refluxing it in n-butanol with amines such as 4-aminobenzoic acid or 4-aminoacetophenone, in the presence of a few drops of triethylamine (B128534) (TEA), yields the corresponding 4-amino-substituted derivatives. nih.gov
Similarly, 2-(4-chlorobenzylthio)-4-chloro-6-phenylpyrimidine-5-carbonitrile is another crucial precursor. It can be reacted with various arylthio and arylamino nucleophiles to produce a series of 2,4,6-trisubstituted pyrimidine-5-carbonitriles. nih.gov These reactions demonstrate the utility of halogenated pyrimidines in building molecular complexity around the this compound core.
Table 1: Nucleophilic Substitution on Halogenated Pyrimidine Intermediates
| Halogenated Intermediate | Nucleophile | Product | Reference |
| 4-chloro-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile | 4-aminobenzoic acid | 4-[(5-Cyano-2-(methylthio)-6-phenylpyrimidin-4-yl)amino]benzoic acid | nih.gov |
| 4-chloro-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile | 4-aminoacetophenone | 4-[(4-Acetylphenyl)amino]-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile | nih.gov |
| 2-(4-chlorobenzylthio)-4-chloro-6-phenylpyrimidine-5-carbonitrile | Arylthio compounds | 2-(4-chlorobenzylthio)-4-arylthio-6-phenylpyrimidine-5-carbonitriles | nih.gov |
| 2-(4-chlorobenzylthio)-4-chloro-6-phenylpyrimidine-5-carbonitrile | Arylamino compounds | 2-(4-chlorobenzylthio)-4-arylamino-6-phenylpyrimidine-5-carbonitriles | nih.gov |
Direct Sulfonylation of Amino-Substituted Pyrimidines
The incorporation of a sulfonamide moiety into the pyrimidine structure is a common strategy in medicinal chemistry. While often achieved by reacting an amino-pyrimidine with a sulfonyl chloride, direct sulfonylation methods are also being explored.
One approach involves the synthesis of N-[5-Cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]benzenesulfonamide. This is achieved through a Michael addition of N-(diaminomethylidene)benzenesulfonamide with ethyl (2E)-2-cyano-3-(4-methylphenyl)prop-2-enoate in the presence of potassium hydroxide (B78521) in dioxane. ekb.eg Another versatile method is the copper-catalyzed tandem reaction of trichloroacetonitrile, 1,1,3,3-tetramethylguanidine, sulfonyl azides, and terminal alkynes, which yields a variety of sulfonamide pyrimidine derivatives. mdpi.com
Furthermore, palladium-catalyzed Buchwald-Hartwig type reactions have been developed for the synthesis of N-tert-Butyl-3-{[5-methyl-2-(arylamino)pyrimidin-4-yl]amino}benzenesulfonamides. researchgate.net This involves treating N-tert-butyl-3-[(2-chloro-5-methyl pyrimidin-4-yl)-amino]benzene sulfonamide with various aromatic amines. researchgate.net
Reactions with Amines and Thiols for Substituted Derivatives
The introduction of amino and thio substituents is a fundamental strategy for creating diverse libraries of this compound analogs. These functional groups can significantly alter the physicochemical properties and biological activities of the parent compound.
The reaction of 4-chloro-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile with various amines in refluxing n-butanol containing triethylamine as an acid binder is a common method for synthesizing 4-amino substituted derivatives. nih.govekb.eg Similarly, 4-chloro derivatives can be reacted with hydrazine (B178648) hydrate (B1144303) to introduce a hydrazinyl group. ekb.eg The resulting hydrazinyl pyrimidine can be further modified, for example, by condensation with isatin (B1672199) derivatives. mdpi.com
Thiol substituents can also be introduced via nucleophilic substitution of a chloro group. For instance, 2-(4-chlorobenzylthio)-4-chloro-6-phenylpyrimidine-5-carbonitrile can be reacted with various arylthiols to yield 4-arylthio derivatives. nih.gov
Catalytic Systems in this compound Synthesis
Catalysis plays a pivotal role in the synthesis of this compound and its analogs, offering pathways to improved efficiency, milder reaction conditions, and higher yields. Both homogeneous and heterogeneous catalysts are widely employed.
Homogeneous Catalysis (e.g., Triethylamine, Piperidine, Sodium Ethoxide)
Homogeneous catalysts are soluble in the reaction medium and are instrumental in various synthetic steps.
Triethylamine (TEA) is frequently used as a basic catalyst, particularly in condensation reactions and as an acid scavenger in nucleophilic substitution reactions. For instance, it is used as a neutralizing agent in the reaction of 2-(butylthio)-4-chloro-6-phenylpyrimidine-5-carbonitrile with heteroaromatic amines. ekb.eg It also facilitates the formation of pyrimido[4,5-d]pyrimidines from ethyl 2-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate and thiourea. nih.gov
Piperidine is another effective basic catalyst, often employed in Knoevenagel condensation reactions, a key step in some pyrimidine syntheses. beilstein-journals.org It catalyzes the reaction between aldehydes and active methylene compounds, leading to the formation of an intermediate that can then cyclize to form the pyrimidine ring. scholarsresearchlibrary.comacs.org
Sodium Ethoxide is a strong base used to promote cyclization reactions. It is utilized in the synthesis of 4,6-diarylpyrimidine-2(1H)thiones from 1,3-diaryl-2-propen-1-ones and thiourea. cdnsciencepub.com It is also employed in the cyclization step for the synthesis of pyrido[2,3-d]pyrimidines. nih.gov
Heterogeneous Catalysis (e.g., Phosphorus Pentoxide, Potassium Carbonate, Ammonium Chloride, Nano-Catalysts)
Heterogeneous catalysts exist in a different phase from the reaction mixture, offering advantages such as ease of separation and reusability.
Phosphorus Pentoxide (P₂O₅) has been successfully used as a catalyst for the one-step synthesis of 6-amino-5-cyano-4-phenyl-2-mercaptopyrimidine from aromatic aldehydes, malononitrile, and thiourea. benthamopen.comresearchgate.netbenthamopenarchives.comresearchgate.net Its dehydrating property is believed to drive the reaction towards the product. benthamopen.com
Potassium Carbonate (K₂CO₃) is a versatile and mild base catalyst used in the synthesis of various pyrimidine derivatives. tandfonline.comrsc.orgresearchgate.netnih.govuobaghdad.edu.iqresearchgate.net It has been employed in the three-component reaction of aldehydes, malononitrile, and amidines in aqueous media to produce highly functionalized pyrimidines. researchgate.net It is also used in the synthesis of 6-phenyl-2,4-disubstituted pyrimidine-5-carbonitriles. researchgate.net
Ammonium Chloride (NH₄Cl) is an inexpensive and effective catalyst for the synthesis of pyrimidine-5-carbonitriles and their carboxamide analogs under solvent-free conditions. nih.govconnectjournals.comias.ac.innih.goviosrjournals.org This method is considered environmentally friendly and efficient. ias.ac.in
Nano-Catalysts have emerged as highly efficient catalysts for pyrimidine synthesis due to their high surface area and reactivity. Various nano-catalysts have been reported, including bone char-derived solid acids and TiO₂/SiO₂ nanocomposites, for the synthesis of pyrimidine-5-carbonitrile derivatives. ekb.egnih.gov
Table 2: Heterogeneous Catalysts in Pyrimidine Synthesis
| Catalyst | Reactants | Product | Reference |
| Phosphorus Pentoxide | Aromatic aldehyde, Malononitrile, Thiourea/Urea | 6-Amino-5-cyano-4-phenyl-2-mercaptopyrimidine/2-hydroxypyrimidine | benthamopen.comresearchgate.netbenthamopenarchives.comresearchgate.net |
| Potassium Carbonate | Aromatic aldehyde, Malononitrile, Amidine | Highly functionalized pyrimidines | researchgate.net |
| Ammonium Chloride | Aromatic aldehyde, Malononitrile/Cyanoacetamide, Urea/Thiourea | Pyrimidine-5-carbonitrile/Pyrimidine-5-carboxamide | ias.ac.in |
| Bone char-nPrN-SO₃H | Aromatic aldehyde, Malononitrile, Urea/Thiourea | 6-Amino-4-aryl-2-oxo/thioxo-1,2-dihydropyrimidine-5-carbonitrile | nih.gov |
Surfactant-Mediated Reaction Environments
The use of surfactants to create micellar environments in aqueous media represents a significant advancement in green and sustainable chemical synthesis. tandfonline.comresearchgate.net Micellar catalysis has emerged as a powerful tool for organic reactions, providing hydrophobic microreactors that can enhance reaction rates, yields, and selectivity, often under mild conditions and using water as the bulk solvent. acs.orgresearchgate.net In the realm of heterocyclic chemistry, this approach has been successfully applied to the synthesis of various pyrimidine derivatives. researchgate.netheteroletters.org
Surfactants are amphiphilic molecules that, above a specific concentration known as the critical micelle concentration (CMC), self-assemble in water to form spherical aggregates called micelles. acs.orgresearchgate.net These micelles possess a hydrophobic core and a hydrophilic surface. This structure allows them to encapsulate nonpolar organic reactants within their core, effectively increasing their local concentration and facilitating reactions that would otherwise be sluggish in an aqueous medium. acs.org This compartmentalization mimics enzymatic catalysis in nature. researchgate.net Various types of surfactants, including cationic (e.g., cetyltrimethylammonium bromide, CTAB), anionic (e.g., sodium dodecyl sulfate, SDS), and non-ionic (e.g., Triton X-100, TPGS-750-M), have been employed to catalyze the synthesis of pyrimidine-based scaffolds. researchgate.netrsc.orgnih.gov
A notable application of this methodology is in the one-pot, three-component synthesis of 4-amino-6-aryl-2-phenylpyrimidine-5-carbonitrile derivatives, which are structural analogs of this compound. rsc.orgtandfonline.com Research has demonstrated a facile and efficient protocol using a catalytic amount of the cationic surfactant cetyltrimethylammonium bromide (CTAB) in water, completely avoiding the use of traditional organic solvents. tandfonline.com
The reaction involves the condensation of an aromatic aldehyde, malononitrile, and benzamidine (B55565) hydrochloride. rsc.orgtandfonline.com Initial studies exploring the reaction without a surfactant yielded only the intermediate benzylidene malononitrile. tandfonline.com However, the introduction of a surfactant catalyst dramatically changed the reaction outcome, leading to the desired pyrimidine structure.
To optimize the synthesis, various surfactants were tested in a model reaction using 4-chlorobenzaldehyde, malononitrile, and benzamidine hydrochloride. The results indicated that CTAB was the most effective catalyst for this transformation.
| Entry | Surfactant (15 mol%) | Time (min) | Yield (%) |
| 1 | None | 90 | 0 (Intermediate only) |
| 2 | SDS | 90 | 45 |
| 3 | Triton X-100 | 90 | 50 |
| 4 | CTAB | 60 | 94 |
| 5 | TBAB | 90 | 35 |
Table 1: Effect of Different Surfactants on the Synthesis of 4-Amino-6-(4-chlorophenyl)-2-phenylpyrimidine-5-carbonitrile. tandfonline.com
The optimized conditions, utilizing a catalytic amount of CTAB in water under reflux, were then applied to a range of aromatic aldehydes bearing both electron-donating and electron-withdrawing substituents. tandfonline.com The methodology proved to be robust, affording high yields for various derivatives, demonstrating the broad applicability of surfactant-mediated synthesis for this class of compounds. rsc.orgtandfonline.com
| Entry | Aldehyde (Ar-CHO) | Product | Time (min) | Yield (%) |
| 1 | 4-ClC₆H₄CHO | 4-Amino-6-(4-chlorophenyl)-2-phenylpyrimidine-5-carbonitrile | 60 | 94 |
| 2 | C₆H₅CHO | 4-Amino-2,6-diphenylpyrimidine-5-carbonitrile | 65 | 92 |
| 3 | 4-MeOC₆H₄CHO | 4-Amino-6-(4-methoxyphenyl)-2-phenylpyrimidine-5-carbonitrile | 70 | 90 |
| 4 | 4-NO₂C₆H₄CHO | 4-Amino-6-(4-nitrophenyl)-2-phenylpyrimidine-5-carbonitrile | 60 | 95 |
| 5 | 3-NO₂C₆H₄CHO | 4-Amino-6-(3-nitrophenyl)-2-phenylpyrimidine-5-carbonitrile | 60 | 93 |
| 6 | 4-MeC₆H₄CHO | 4-Amino-6-(4-methylphenyl)-2-phenylpyrimidine-5-carbonitrile | 65 | 91 |
Table 2: Surfactant-Mediated Synthesis of 4-Amino-6-aryl-2-phenylpyrimidine-5-carbonitrile Derivatives. tandfonline.com
This green chemistry approach offers several advantages, including the use of water as a benign solvent, elimination of hazardous organic solvents, simple work-up procedures, and high product yields, making it an attractive and sustainable method for synthesizing this compound analogs. tandfonline.com
Chemical Reactivity and Derivatization Pathways of 6 Phenylpyrimidine 4 Carbonitrile
Transformations at the Nitrile Group
The carbon-nitrogen triple bond of the nitrile group is a key site for functional group interconversion through nucleophilic addition reactions. lumenlearning.com
Hydrolysis to Carboxylic Acid and Amide Derivatives
The hydrolysis of the nitrile group in 6-phenylpyrimidine-4-carbonitrile can yield either the corresponding amide or carboxylic acid, depending on the reaction conditions. lumenlearning.comlibretexts.org This process typically requires heating with an aqueous acid or base to overcome the slow reaction rate with water alone. libretexts.orgstackexchange.com
The reaction proceeds in two main stages: the initial hydration of the nitrile to form an amide, followed by the hydrolysis of the amide to a carboxylic acid and an ammonium (B1175870) salt (under acidic conditions) or a carboxylate salt and ammonia (B1221849) (under alkaline conditions). libretexts.orgchemistrysteps.com
Acid-Catalyzed Hydrolysis : Heating the nitrile with a dilute acid, such as hydrochloric acid, results in the formation of 6-phenylpyrimidine-4-carboxylic acid. libretexts.orgmasterorganicchemistry.com The nitrogen atom of the nitrile is first protonated, which increases the electrophilicity of the carbon atom, making it susceptible to attack by water. lumenlearning.comchemistrysteps.com The intermediate amide is subsequently hydrolyzed to the final carboxylic acid. chemistrysteps.com
Base-Catalyzed Hydrolysis : When heated with an aqueous alkali like sodium hydroxide (B78521), the nitrile undergoes hydrolysis to form the salt of the carboxylic acid (e.g., sodium 6-phenylpyrimidine-4-carboxylate) and ammonia. libretexts.org The reaction is initiated by the nucleophilic attack of a hydroxide ion on the nitrile carbon. chemistrysteps.com To obtain the free carboxylic acid, the resulting solution must be acidified. libretexts.org
By carefully controlling the reaction conditions, it is possible to stop the hydrolysis at the amide stage, yielding 6-phenylpyrimidine-4-carboxamide. stackexchange.commasterorganicchemistry.com
Table 1: Hydrolysis of the Nitrile Group
| Starting Material | Reagents & Conditions | Major Product | Product Type |
|---|---|---|---|
| This compound | H₂O, H⁺ (e.g., HCl), heat | 6-Phenylpyrimidine-4-carboxylic acid | Carboxylic Acid |
| This compound | 1. NaOH(aq), heat; 2. H₃O⁺ | 6-Phenylpyrimidine-4-carboxylic acid | Carboxylic Acid |
Conversion to Tetrazole Analogs
The nitrile group can be converted into a 5-substituted 1H-tetrazole ring through a [3+2] cycloaddition reaction with an azide (B81097) source. nih.gov This transformation is a common strategy in medicinal chemistry to generate a bioisostere of a carboxylic acid group. nih.gov
The reaction is typically carried out by treating the nitrile with sodium azide (NaN₃) in the presence of a catalyst. google.comorganic-chemistry.org Common catalysts include zinc salts (e.g., ZnCl₂) or organotin compounds like tributyltin azide. google.comorganic-chemistry.org The reaction often requires heating in a suitable solvent such as toluene (B28343) or dimethylformamide (DMF). google.com The use of zinc salts in water or alcohols provides a more environmentally friendly approach. organic-chemistry.org This reaction converts this compound into 5-(6-phenylpyrimidin-4-yl)-1H-tetrazole.
Table 2: Synthesis of Tetrazole Analog
| Reactant | Reagents & Conditions | Product |
|---|---|---|
| This compound | NaN₃, ZnCl₂, H₂O, heat | 5-(6-Phenylpyrimidin-4-yl)-1H-tetrazole |
Reactions Involving the Pyrimidine (B1678525) Ring Core
The pyrimidine ring is an electron-deficient heterocycle, which makes it susceptible to nucleophilic attack, particularly at positions activated by electron-withdrawing groups.
Nucleophilic Aromatic Substitution (SNAr) on Electrophilic Sites
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing the pyrimidine ring. libretexts.org This reaction pathway is favored on aryl halides or other substrates with a good leaving group, especially when the ring is activated by electron-withdrawing substituents. dalalinstitute.compressbooks.pub In the case of a substituted this compound, a suitable leaving group (like a halogen) at the C2 or C4 position would be readily displaced by a nucleophile.
The SNAr mechanism involves two steps:
Addition : The nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgpressbooks.pub
Elimination : The leaving group is expelled, restoring the aromaticity of the pyrimidine ring. pressbooks.pub
For example, a hypothetical 2-chloro-6-phenylpyrimidine-4-carbonitrile (B2499008) would be highly reactive towards nucleophiles like amines, alkoxides, or thiolates, leading to substitution at the C2 position. The electron-withdrawing nitrile group at C4 and the nitrogen atoms within the ring stabilize the negative charge of the Meisenheimer complex, thus activating the ring for this type of substitution. pressbooks.pub
Reactions with Binucleophiles for Ring Annulation or Substitution
Binucleophiles, which contain two nucleophilic centers, can react with electrophilic pyrimidine systems to form new fused heterocyclic rings (ring annulation) or to introduce substituents. While specific examples for this compound are not extensively documented, the general reactivity pattern of pyrimidines suggests such transformations are feasible.
For instance, a di-electrophilic pyrimidine derivative, such as 2,4-dichloro-6-phenylpyrimidine, could react with a binucleophile like hydrazine (B178648) or ethylenediamine. The reaction could proceed in a stepwise manner, with each nucleophilic center of the binucleophile displacing a leaving group, ultimately leading to the formation of a new fused ring system, such as a pyrazolo[1,5-a]pyrimidine (B1248293) or a pyrimido[1,2-a]pyrimidine derivative. The precise outcome would depend on the nature of the binucleophile and the reaction conditions.
Tautomeric Equilibria within Pyrimidine Systems (e.g., Azide-Tetrazole Tautomerism)
Tautomerism is an important concept in pyrimidine chemistry. A particularly significant example is the azide-tetrazole equilibrium, which is a form of ring-chain tautomerism. lmaleidykla.lt This equilibrium occurs when an azido (B1232118) group is positioned adjacent to a ring nitrogen atom in a π-deficient heterocycle like pyrimidine. lmaleidykla.ltresearchgate.net
If an azido group were introduced onto the this compound core, for example at the C2 position (forming 2-azido-6-phenylpyrimidine-4-carbonitrile), it could exist in equilibrium with its fused tetrazole tautomer, 7-phenyltetrazolo[1,5-a]pyrimidine-5-carbonitrile. researchgate.netacs.org
The position of this equilibrium is influenced by several factors:
Solvent Polarity : The equilibrium often shifts towards the tetrazole form in more polar solvents. lmaleidykla.lt
Temperature : The stability of the tautomers can be temperature-dependent.
Physical State : The dominant tautomer can differ between the solid state and in solution. researchgate.netrsc.org
This tautomerism is a dynamic process and can significantly affect the chemical reactivity of the molecule. For instance, the azido form can undergo reactions typical of organic azides, while the tetrazole form has its own distinct chemical properties. researchgate.net
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 6-Phenylpyrimidine-4-carboxylic acid |
| 6-Phenylpyrimidine-4-carboxamide |
| Sodium 6-phenylpyrimidine-4-carboxylate |
| 5-(6-Phenylpyrimidin-4-yl)-1H-tetrazole |
| 2-Chloro-6-phenylpyrimidine-4-carbonitrile |
| 2,4-Dichloro-6-phenylpyrimidine |
| 2-Azido-6-phenylpyrimidine-4-carbonitrile |
| 7-Phenyltetrazolo[1,5-a]pyrimidine-5-carbonitrile |
| Sodium azide |
| Hydrochloric acid |
| Sodium hydroxide |
| Ammonia |
| Tributyltin azide |
| Zinc chloride |
| Hydrazine |
Modifications on the Phenyl Substituent and Peripheral Sites
Synthesis of Schiff Base Derivatives
The synthesis of Schiff base derivatives of this compound typically proceeds via a two-step reaction sequence. The initial step involves the creation of a 4-amino-6-phenylpyrimidine-5-carbonitrile (B15342164) intermediate. researchgate.netresearchgate.netbohrium.com This precursor is synthesized through a microwave-assisted reaction involving benzaldehyde, malononitrile (B47326), and formamidine (B1211174) hydrochloride, a method noted for its efficiency and adherence to green chemistry principles. researchgate.netbohrium.com
The subsequent step is the condensation reaction between the 4-amino-6-phenylpyrimidine-5-carbonitrile intermediate and various aromatic aldehydes. researchgate.netijprajournal.com This reaction, often catalyzed by a small amount of glacial acetic acid in ethanol (B145695) or conducted using microwave irradiation in water, yields the final Schiff base congeners, characterized by the azomethine (-CH=N-) group. researchgate.netnih.gov The use of microwave assistance has been shown to reduce reaction times and improve yields, which range from 72-81%. researchgate.netresearchgate.netbohrium.com The formation of the Schiff base is confirmed by spectroscopic methods, notably by the disappearance of the NH₂ absorption band in IR spectra and the appearance of a new singlet signal for the benzylidene proton in ¹H NMR spectra. nih.gov
These synthetic strategies allow for the introduction of a wide variety of substituents on the phenyl ring originating from the aldehyde, thus creating a library of diverse Schiff base derivatives.
Table 1: Examples of Synthesized Schiff Base Derivatives of this compound
| Intermediate | Reactant (Aromatic Aldehyde) | Resulting Schiff Base | Synthesis Method | Reference |
| 4-amino-6-phenylpyrimidine-5-carbonitrile | Various aromatic aldehydes | 4-(benzylidene amino)-6-phenylpyrimidine-5-carbonitrile congeners | Microwave-assisted condensation in water | researchgate.net |
| 4-(4-aminophenyl)-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile acid hydrazide | Various aromatic aldehydes | Imine compounds (Schiff's bases) | Reflux in ethanol with glacial acetic acid catalyst | nih.gov |
| 1-ethyl-2-hydrazinyl-1,6-dihydro-6-oxo-4-phenylpyrimidine-5-carbonitrile | Various aromatic aldehydes | 2-(Substituted benzylidenehydrazinyl)-1-ethyl-1,6-dihydro-6-oxo-4-phenylpyrimidine-5-carbonitrile | Reflux in absolute alcohol | ijprajournal.com |
Introduction of Thio- and Hydrazinyl Moieties
Thio- and hydrazinyl groups are important functional moieties introduced onto the this compound core to serve as handles for further derivatization or to impart specific biological activities.
The introduction of a thio-moiety often begins with a cyclocondensation reaction of benzaldehyde, ethyl cyanoacetate (B8463686), and thiourea (B124793), which yields 2-mercapto-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile. nih.gov This mercapto derivative can then be S-alkylated, for instance with methyl iodide, to produce a 2-(methylthio) derivative. nih.gov
The hydrazinyl moiety is commonly introduced via nucleophilic substitution. A key intermediate, 4-chloro-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile, is synthesized from the corresponding oxo-pyrimidine using a chlorinating agent like phosphorus oxychloride (POCl₃). nih.govtandfonline.com This chloro-derivative readily reacts with hydrazine hydrate (B1144303) in ethanol to substitute the chlorine atom at the C-4 position, yielding the 4-hydrazinyl-pyrimidine derivative. tandfonline.comekb.eg This hydrazinyl group is highly reactive and serves as a crucial precursor for creating hydrazones and hybrid heterocyclic systems. sciepub.com For example, it can be condensed with aldehydes to form hydrazone derivatives. sciepub.com
Table 2: Synthesis of Thio- and Hydrazinyl-Substituted Pyrimidine Derivatives
| Starting Material | Reagent(s) | Product | Purpose | Reference |
| Benzaldehyde, Ethyl cyanoacetate, Thiourea | Alkaline media | 2-Mercapto-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile | Introduction of mercapto group | nih.gov |
| 2-Mercapto-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile | Methyl iodide, KOH | 2-(Methylthio)-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile | S-alkylation | nih.gov |
| Pyrimidine-2-thioacetamide derivative | Hydrazine hydrate | 2-((5-Cyano-4-hydrazinyl-6-phenylpyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide | Introduction of hydrazinyl group at C-4 | tandfonline.com |
| 4-Chloro-2-{[(6-methyl-2-oxo-2H-chromen-4-yl)methyl]sulfanyl}-6-phenylpyrimidine-5-carbonitrile | Hydrazine hydrate, Triethylamine (B128534) | 4-Hydrazinyl-2-{[(6-methyl-2-oxo-2H-chromen-4-yl)methyl]sulfanyl}-6-phenylpyrimidine-5-carbonitrile | Introduction of hydrazinyl group at C-4 | ekb.eg |
Hybridization with Other Heterocyclic Scaffolds (e.g., Pyrazole (B372694), Coumarin)
Molecular hybridization, which involves combining the this compound core with other heterocyclic scaffolds, is a prominent strategy to develop novel compounds with potentially enhanced or synergistic activities. Pyrazole and coumarin (B35378) are two such scaffolds that have been successfully integrated.
Pyrazole Hybrids: Pyrazole-pyrimidine hybrids have been synthesized through various routes. One approach involves using a pre-formed pyrazole structure as a building block. For instance, a chalcone (B49325) derivative of pyrazole can react with guanidine (B92328) in a cyclization reaction to construct the pyrimidine ring, resulting in a molecule where the pyrazole and pyrimidine rings are directly linked. cu.edu.eg Another strategy involves building the pyrazole ring onto a pyrimidine precursor. The reaction of a 2-hydrazinylpyrimidin-4(1H)-one derivative with reagents such as ethyl acetoacetate (B1235776) or 3-aminocrotononitrile (B73559) can lead to the formation of pyrazolone (B3327878) or aminopyrazole rings fused or attached to the pyrimidine core. nih.gov
Coumarin Hybrids: The fusion of coumarin and pyrimidine moieties has yielded compounds of significant interest. openmedicinalchemistryjournal.comijpcbs.com A common synthetic pathway involves linking the two heterocycles via a flexible bridge. For example, a coumarin moiety can be attached at the C-2 position of the pyrimidine ring through a methylsulfanyl linker. ekb.egresearchgate.net The synthesis of 4-Hydrazinyl-2-{[(6-methyl-2-oxo-2H-chromen-4-yl)methyl]sulfanyl}-6-phenylpyrimidine-5-carbonitrile showcases this approach, where the final hydrazinyl group provides a site for further modification. ekb.egresearchgate.net Another method involves building the pyrimidine ring onto a coumarin scaffold. 6-Guanidinocoumarin can be used as a key precursor which undergoes cyclocondensation with β-dicarbonyl compounds to form a variety of substituted pyrimidinyl-aminocoumarins. cu.edu.eg These hybridization strategies highlight the chemical tractability of the this compound scaffold in creating complex molecular architectures. cu.edu.egnih.gov
Table 3: Examples of Pyrimidine Hybridization with Heterocyclic Scaffolds
| Heterocycle | Synthetic Strategy | Key Precursors | Hybrid Product Example | Reference |
| Pyrazole | Building pyrimidine ring onto a pyrazole chalcone | 1-(4-Fluorophenyl)-5-phenyl-3-((E)-3-phenylacryloyl)-1H-pyrazole-4-carbonitrile, Guanidine | 3-(2-Amino-6-phenylpyrimidin-4-yl)-1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-4-carbonitrile | cu.edu.eg |
| Pyrazole | Building pyrazole ring onto a pyrimidine hydrazine | 2-Hydrazinylpyrimidin-4(1H)-one, Ethyl acetoacetate | Pyrazolone-pyrimidine hybrid | nih.gov |
| Coumarin | Linking coumarin to pyrimidine via a thioether bridge | 4-Chloro-2-{[(6-methyl-2-oxo-2H-chromen-4-yl)methyl]sulfanyl}-6-phenylpyrimidine-5-carbonitrile, Hydrazine hydrate | 4-Hydrazinyl-2-{[(6-methyl-2-oxo-2H-chromen-4-yl)methyl]sulfanyl}-6-phenylpyrimidine-5-carbonitrile | ekb.egresearchgate.net |
| Coumarin | Building pyrimidine ring onto a coumarin scaffold | 6-Guanidinocoumarin, Ethyl acetoacetate | 6-(Substituted pyrimidin-2-yl)aminocoumarin | cu.edu.eg |
Theoretical and Computational Investigations of 6 Phenylpyrimidine 4 Carbonitrile
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the structural and electronic properties of molecular systems. nih.gov By modeling electron correlation effects in a computationally efficient manner, DFT allows for the accurate prediction of various molecular characteristics. For pyrimidine (B1678525) derivatives, methods like the B3LYP functional combined with basis sets such as 6-311++G(d,p) are commonly used to achieve a balance between accuracy and computational cost. nih.gov
The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. nih.gov For 6-Phenylpyrimidine-4-carbonitrile, the geometry is optimized to predict bond lengths, bond angles, and dihedral angles.
In the optimized structure of the related 4-Phenylpyrimidine (4-PPy), the bond lengths for the pyrimidine ring's N1—C4 and N1—C12 were calculated to be 1.345 Å and 1.331 Å, respectively. nih.gov The C-C bond lengths within the phenyl and pyrimidine rings typically range from 1.387 to 1.484 Å. nih.gov Similar parameters are expected for this compound. The planarity between the phenyl and pyrimidine rings is a key feature, influenced by the torsion angle between them.
Table 1: Predicted Geometrical Parameters for this compound Note: These are representative values based on DFT calculations of similar pyrimidine structures like 4-Phenylpyrimidine. nih.gov
| Parameter | Bond | Predicted Value |
| Bond Length | C-C (Phenyl Ring) | ~1.39 Å |
| C-N (Pyrimidine Ring) | ~1.34 Å | |
| C-C (Ring-Ring Link) | ~1.48 Å | |
| C≡N (Nitrile) | ~1.15 Å | |
| Bond Angle | C-C-C (Phenyl Ring) | ~120° |
| C-N-C (Pyrimidine Ring) | ~116° | |
| C-C-C≡N | ~178° | |
| Dihedral Angle | Phenyl-Pyrimidine | ~20-30° |
DFT calculations are highly effective in predicting the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. nih.gov Theoretical spectra are often calculated to help assign the vibrational modes of experimentally obtained spectra. researchgate.net For complex molecules, calculated frequencies may be scaled to correct for anharmonicity and limitations of the theoretical method. mdpi.com
For this compound, key vibrational modes would include the characteristic stretching of the nitrile group (C≡N), C-H stretching of the aromatic rings, and various ring breathing and deformation modes. The nitrile stretch is typically a strong, sharp band in the IR spectrum.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups Note: Values are illustrative and based on typical ranges for these functional groups in related molecules. researchgate.net
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Nitrile (C≡N) | Stretching | ~2210 - 2230 |
| Phenyl Ring | C-H Stretching | ~3050 - 3100 |
| C=C Stretching | ~1400 - 1600 | |
| Pyrimidine Ring | C-H Stretching | ~3000 - 3050 |
| Ring Vibrations | ~990 - 1580 |
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. numberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The HOMO is the orbital of highest energy that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor. numberanalytics.com
The energy of the HOMO is related to the molecule's ionization potential, while the LUMO's energy relates to its electron affinity. The energy gap (ΔE = ELUMO – EHOMO) between these orbitals is a critical parameter for determining molecular stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule is more prone to reaction. For pyrimidine derivatives, the HOMO is often distributed over the phenyl ring, while the LUMO may be located on the electron-deficient pyrimidine ring. rsc.org
Table 3: Calculated FMO Parameters for Pyrimidine Derivatives Note: Data is representative of typical values found for pyrimidine-carbonitrile systems. nih.govjchemrev.com
| Parameter | Symbol | Typical Calculated Value |
| HOMO Energy | EHOMO | -6.0 to -7.5 eV |
| LUMO Energy | ELUMO | -1.5 to -3.0 eV |
| Energy Gap | ΔE | 3.5 to 5.0 eV |
| Electronegativity | χ | 4.0 to 5.0 eV |
| Global Hardness | η | 1.7 to 2.5 eV |
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. uni-muenchen.de It is used to predict how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.net The MEP map is color-coded: red areas indicate regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas represent electron-deficient regions (positive potential), which are favorable for nucleophilic attack. researchgate.net
For this compound, the MEP map would be expected to show significant negative potential (red/yellow) around the nitrogen atoms of the pyrimidine ring and the nitrogen of the nitrile group due to their high electronegativity and lone pairs of electrons. These regions represent the most likely sites for protonation and interactions with electrophiles. Conversely, the hydrogen atoms of the aromatic rings would exhibit a positive potential (blue), making them susceptible to nucleophilic attack. researchgate.net
In Silico Studies for Mechanistic Elucidation
Beyond static molecular properties, computational methods are invaluable for exploring the dynamics of chemical reactions. In silico studies can map out entire reaction pathways, providing a detailed understanding of reaction mechanisms.
To understand how a chemical reaction proceeds, chemists use computational models to map the potential energy surface that connects reactants to products. A key goal is to locate the transition state (TS)—the highest energy point along the reaction coordinate. mit.edu The structure and energy of the transition state determine the reaction's activation energy and, consequently, its rate. ariel.ac.il
For reactions involving this compound, such as nucleophilic substitution at the pyrimidine core, DFT calculations can model the entire reaction pathway. By calculating the energies of reactants, intermediates, transition states, and products, researchers can determine the favorability of different mechanistic routes. For example, modeling can explain why a nucleophile might preferentially attack one position over another by comparing the activation energies of the competing pathways. These in silico investigations are crucial for optimizing reaction conditions and designing novel synthetic routes for pyrimidine derivatives. arxiv.org
Quantum Chemical Studies on Tautomeric Equilibria
Quantum chemical calculations, often employing Density Functional Theory (DFT), are crucial for studying the tautomeric equilibria in pyrimidine derivatives. researchgate.netd-nb.inforesearchgate.net For instance, in 2-azido-4-chloro-6-phenylpyrimidine, it has been found to exist predominantly in the azide (B81097) form, with a tautomeric equilibrium between the azide (A) and tetrazole (T) forms (94:6) observed only in a DMSO-d6 solution. researchgate.net Computational studies help in understanding the relative stabilities of different tautomers in various environments, such as in the gas phase or in different solvents. researchgate.netd-nb.info These theoretical approaches have become indispensable, especially since some rare isomers may be undetectable by experimental techniques like NMR or IR spectroscopy. researchgate.net
Table 1: Tautomeric Equilibrium of 2-Azido-4-chloro-6-phenylpyrimidine in DMSO-d6
| Tautomeric Form | Percentage |
|---|---|
| Azide (A) | 94% |
| Tetrazole (T) | 6% |
Data derived from NMR spectroscopy studies. researchgate.net
Structure-Property Relationship Studies (excluding biological activity)
Electronic and Optical Property Modulation (e.g., Thermally Activated Delayed Fluorescence (TADF) properties)
The structure of phenylpyrimidine derivatives significantly influences their electronic and optical properties. The pyrimidine core, particularly when substituted with a cyano group, can act as an electron acceptor. tandfonline.com This feature is critical in the design of materials for organic light-emitting diodes (OLEDs), especially those exhibiting Thermally Activated Delayed Fluorescence (TADF).
In TADF emitters, a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST) is desirable. The electronic properties of the donor and acceptor moieties, and the linker between them, control this energy gap. tandfonline.com While the this compound scaffold itself has not been extensively detailed in the provided context for TADF, related structures with cyanopyridine and phenyl-triazine acceptors demonstrate the principles. tandfonline.com For example, modifying a pyridine (B92270) core with a cyano group enhances its electron-accepting character, leading to a small ΔEST and enabling efficient TADF. tandfonline.com The strategic placement of donor and acceptor units within the molecule is key to modulating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) distributions, thereby tuning the emission color and efficiency. tandfonline.com
Non Biological Applications and Advanced Materials Science
Corrosion Inhibition Capabilities of Pyrimidine (B1678525) Derivatives and Related Compounds
The economic and safety implications of metal corrosion have driven extensive research into effective inhibitors. Pyrimidine derivatives have emerged as a promising class of corrosion inhibitors, particularly for steel in acidic environments. Their efficacy stems from their molecular structure, which allows for strong interaction with metal surfaces.
The primary mechanism by which pyrimidine derivatives protect metals from corrosion is through adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. This adsorption can occur through two main processes: physisorption and chemisorption.
Physisorption involves the electrostatic attraction between the charged metal surface and the protonated pyrimidine molecule in acidic solutions. Chemisorption, a stronger form of adsorption, involves the sharing of electrons between the inhibitor molecule and the metal. The pyrimidine ring, with its nitrogen atoms and π-electrons, plays a crucial role in this process. The nitrogen atoms can donate lone-pair electrons to the vacant d-orbitals of the metal, while the π-system of the pyrimidine ring can also interact with the metal surface. The presence of various substituents on the pyrimidine ring can further enhance this interaction. For example, electron-donating groups can increase the electron density on the molecule, facilitating its adsorption onto the metal surface.
The formation of this adsorbed protective layer effectively blocks the active sites on the metal surface where corrosion reactions (anodic dissolution of the metal and cathodic hydrogen evolution) would typically occur. Studies on various pyrimidine derivatives have shown that the orientation of the adsorbed molecules, whether flat or vertical, can influence the density and effectiveness of the protective film.
Electrochemical techniques are pivotal in evaluating the performance of corrosion inhibitors. The most common methods employed are Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization.
Electrochemical Impedance Spectroscopy (EIS) provides insights into the properties of the protective film and the kinetics of the corrosion process. In a typical EIS experiment for a corroding system inhibited by a pyrimidine derivative, the Nyquist plot often shows a semicircle, the diameter of which corresponds to the charge transfer resistance (Rct). An increase in the diameter of this semicircle in the presence of the inhibitor indicates a higher resistance to charge transfer, signifying a decrease in the corrosion rate. The capacitance of the double layer (Cdl) at the metal-solution interface can also be determined from EIS data. A decrease in Cdl upon the addition of the inhibitor is often attributed to the adsorption of the organic molecules on the metal surface, displacing water molecules and decreasing the local dielectric constant.
Potentiodynamic Polarization studies reveal the effect of the inhibitor on both the anodic and cathodic reactions of the corrosion process. By measuring the corrosion current density (icorr), the inhibition efficiency can be calculated. The polarization curves for pyrimidine derivatives often show a shift in both the anodic and cathodic branches to lower current densities, indicating that these compounds act as mixed-type inhibitors, suppressing both the metal dissolution and hydrogen evolution reactions.
The following table summarizes findings from electrochemical studies on various pyrimidine derivatives, demonstrating their effectiveness as corrosion inhibitors.
| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Technique(s) Used | Reference |
| 2-benzylthiopyrimidine (BTP) | Carbon Steel | CO2-containing | 99.82 | Electrochemical | |
| Ethyl (R)-6-(4-chlorophenyl)-2-mercapto-4-methyl-1,6-dihydropyrimidine-5-carboxylate (Pyr-9) | Iron | 1.0 M HCl | 98 | Potentiodynamic, EIS | |
| 4-[4-(dimethylamino)phenyl]-2-imino-6-methyl-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide (DPTP) | Mild Steel | 1.0 M HCl | 91.7 | Electrochemical | |
| 2-(4-octylphenyl)-4-phenylbenzoimidazo[1,2-a]pyrimidine (OPIP) | Mild Steel | 1 mol L−1 HCl | 91.9 | PDP, EIS, Weight Loss | |
| Chromeno pyrimidine derivative (CP-1) | N80 Steel | 15% HCl | 96.4 | EIS, PDP, Weight Loss |
Role in Organic Electronic and Photonic Materials
The electron-deficient nature of the pyrimidine ring, a consequence of the two nitrogen atoms in the aromatic system, makes pyrimidine derivatives, including 6-phenylpyrimidine-4-carbonitrile, highly attractive for applications in organic electronics. This inherent property facilitates electron injection and transport, which is a critical requirement for many organic electronic devices.
In the realm of Organic Light-Emitting Diodes (OLEDs), pyrimidine derivatives have been incorporated as building blocks in various components, including emitters, host materials, and electron-transporting materials. The strong electron-accepting character of the pyrimidine core is instrumental in designing molecules with specific energy levels for efficient electroluminescence.
When used in emitter molecules, the pyrimidine moiety often acts as the electron-accepting part of a "push-pull" system, where it is chemically linked to an electron-donating group. This architecture can lead to efficient intramolecular charge transfer (ICT), which is a key process for light emission. By carefully selecting the donor and acceptor units, the emission color of the OLED can be tuned. For instance, pyrimidine-based emitters have been developed for blue and sky-blue OLEDs. Furthermore, the incorporation of pyrimidine units has been shown to enhance the stability of blue phosphorescent OLEDs.
The following table presents examples of pyrimidine derivatives and their performance in OLEDs.
| Pyrimidine Derivative Type | OLED Application | Key Feature | Reference |
| Pyrimidine-based phosphorescent emitters | Emitter | High efficiency and long-term stability in blue OLEDs | |
| Pyrimidine-5-carbonitriles with donor groups | Emitter/Host | Utilized in blue/sky-blue OLEDs and as a host for orange-red TADF OLEDs | |
| Pyrenyl-pyrimidine conjugates | Emitter | Investigated for robust blue emissive layers | |
| 2,4,6-tricarbazolo-1,3,5-pyrimidine (PYM3) | Bipolar Host | High triplet energy suitable for blue phosphorescent emitters |
The properties that make pyrimidine derivatives suitable for OLEDs also translate to their potential use in Organic Photovoltaic (OPV) solar cells. In OPVs, these materials can function as either the electron donor or, more commonly, the electron acceptor in the bulk heterojunction active layer. The electron-deficient nature of the pyrimidine core facilitates the acceptance of electrons generated upon light absorption.
Theoretical studies on pyrimidine-based materials have shown that their electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, can be tuned by chemical modification. This tunability is crucial for optimizing the energy level alignment between the donor and acceptor materials in an OPV device, which is essential for efficient charge separation and collection. The planar structure of some pyrimidine-containing π-systems is also advantageous for efficient intramolecular charge transfer and can enhance the absorption of sunlight.
Organic Field-Effect Transistors (OFETs) are fundamental components of organic circuits. Pyrimidine derivatives are being explored as n-type semiconductors in OFETs, where efficient electron transport is required. The presence of the electron-deficient pyrimidine unit in a molecule can improve its electron affinity and stabilize its HOMO energy level.
Materials based on pyrimidines have the potential for high electron mobility and good film-forming properties, which are critical for the performance and reliability of OFETs. Theoretical studies have suggested that certain 4,6-di(thiophen-2-yl)pyrimidine derivatives could be efficient materials for both hole and electron transport, making them potentially suitable for ambipolar OFETs.
Development of Chemical Sensors and Biosensors (Focus on Chemical Sensing Principles)
The development of advanced materials for chemical and biosensing applications is a significant area of research in materials science. While the core structure of this compound suggests potential for such applications due to its aromatic and heterocyclic components, a review of current scientific literature indicates a notable absence of studies focused specifically on this compound for the development of chemical sensors or biosensors.
Research in this field has predominantly explored derivatives of phenylpyrimidine carbonitrile, which feature additional functional groups that enhance their sensing capabilities. For instance, the introduction of amino groups, as seen in 2,4-diamino-6-phenylpyrimidine-5-carbonitrile, has been shown to facilitate the detection of heavy metal ions like mercury. evitachem.comnih.gov In these cases, the sensing mechanism often relies on the chelating properties of the amino groups, which bind to the metal ions. evitachem.com This interaction can lead to a measurable change in the compound's photophysical properties, such as fluorescence quenching, where the intensity of emitted light is diminished upon binding to the analyte. nih.gov
The fundamental principles underlying chemical sensing often involve the interaction of a target analyte with a receptor molecule, leading to a detectable signal. These signals can be optical (e.g., changes in fluorescence, color, or light absorption) or electrochemical (e.g., changes in current, potential, or impedance). For a compound to be an effective chemical sensor, it must exhibit a specific and measurable response to the presence of a particular analyte.
Although direct research on this compound for sensing is not available, the broader class of pyrimidine derivatives has been investigated for various sensing applications. These studies often leverage the electron-accepting nature of the pyrimidine ring and the potential for fluorescence. researchgate.net However, without specific research on this compound, its potential and the specific chemical sensing principles it might operate on remain speculative.
The following table summarizes the types of sensing applications found for related pyrimidine compounds, highlighting the absence of data for this compound.
Table 1: Overview of Sensing Applications for Phenylpyrimidine Carbonitrile Derivatives
| Compound/Derivative Class | Target Analyte | Sensing Principle | Detection Method | Reference |
| 2,4-Diamino-6-phenylpyrimidine-5-carbonitrile | Mercury (Hg²⁺) | Chelation and Fluorescence Quenching | Optical Spectroscopy | evitachem.comnih.gov |
| Pyrimidine-5-carbonitrile Derivatives | Oxygen | Thermally Activated Delayed Fluorescence (TADF) / Aggregation-Induced Emission (AIEE) | Luminescence Sensing | researchgate.net |
| This compound | Not Reported | Not Reported | Not Reported | N/A |
This table is based on available research for derivatives and does not imply tested applications for this compound.
Future Research Directions and Perspectives
Exploration of Sustainable and Eco-Friendly Synthetic Strategies
The chemical industry is increasingly shifting towards greener and more sustainable practices. For the synthesis of 6-phenylpyrimidine-4-carbonitrile and its derivatives, future research will likely focus on minimizing environmental impact and maximizing resource efficiency. Key areas of exploration include the use of alternative solvents, the development of reusable catalysts, and the application of energy-efficient reaction conditions.
Recent studies have demonstrated the feasibility of synthesizing pyrimidine-5-carbonitrile derivatives in water, a green solvent, using surfactants like p-dodecylbenzenesulfonic acid (DBSA) to facilitate the reaction. derpharmachemica.com This approach not only reduces the reliance on volatile organic compounds but can also lead to high product yields. derpharmachemica.com Another promising avenue is the use of heterogeneous catalysts, such as titanium dioxide (TiO2) nanoparticles and alum (AlK(SO₄)₂·12H₂O), which can be easily recovered and reused, thus minimizing waste and production costs. plos.orgjsynthchem.com
Microwave-assisted synthesis represents another significant area of interest. benthamdirect.combohrium.comresearchgate.net This technique can dramatically reduce reaction times and improve yields compared to conventional heating methods. jsynthchem.combenthamdirect.com For instance, the synthesis of 4-(benzylidene amino)-6-phenylpyrimidine-5-carbonitrile congeners has been successfully achieved with high yields using microwave irradiation in water. benthamdirect.combohrium.comresearchgate.net
Future research could explore a wider range of eco-friendly catalysts and solvent systems. The table below summarizes some of the sustainable approaches that have been investigated for the synthesis of related pyrimidine (B1678525) carbonitrile compounds.
| Catalyst/Method | Solvent | Key Advantages | Reference(s) |
| p-Dodecylbenzenesulfonic acid (DBSA) | Water | Eco-friendly, increased reaction rate, high yields | derpharmachemica.com |
| TiO₂ Nanoparticles | Ethanol (B145695) | Safe, non-toxic, time-saving, reduced chemical usage | plos.org |
| Alum (AlK(SO₄)₂·12H₂O) | - (Microwave) | Eco-friendly, reduced reaction times, reusable catalyst | jsynthchem.com |
| Ammonium (B1175870) Chloride | Solvent-free | Inexpensive, neutral conditions, short reaction time | ias.ac.in |
| Microwave Irradiation | Water | Reduced use of organic solvents, higher yields, less time-consuming | benthamdirect.combohrium.comresearchgate.net |
| Potassium Carbonate | Water | Green, simple, environmentally friendly | scispace.com |
| nano-NiZr₄(PO₄)₆ | Ethanol | Retrievable, robust, excellent yields | nanochemres.orgnanochemres.org |
Design and Synthesis of Advanced Functional Materials Based on the Pyrimidine Carbonitrile Scaffold
The unique electronic and structural characteristics of the this compound core make it an attractive building block for the creation of advanced functional materials. The electron-withdrawing nature of the pyrimidine ring and the cyano group, combined with the phenyl substituent, can be tailored to produce materials with specific optical, electronic, and photophysical properties.
One area of significant potential is in the development of materials for organic light-emitting diodes (OLEDs). Specifically, the pyrimidine-5-carbonitrile acceptor has been used in the molecular design of thermally activated delayed fluorescence (TADF) emitters. rsc.org By ortho-linking a donor molecule to the 4,6-diphenylpyrimidine-5-carbonitrile acceptor, researchers have been able to reduce the singlet-triplet energy splitting and shorten the delayed fluorescence lifetime, which can lead to more stable and efficient OLEDs. rsc.org
Furthermore, pyrimidine-carbonitrile derivatives are being investigated as fluorophores. mdpi.com For example, 4-(aryl)-benzo plos.orgscispace.comimidazo[1,2-a]pyrimidine-3-carbonitriles have been synthesized and shown to exhibit positive emission solvatochromism and, in some cases, aggregation-induced emission (AIE) and mechanochromic properties. mdpi.com These characteristics are highly desirable for applications in sensors, bio-imaging, and smart materials. The potential for these compounds extends to dye-sensitized solar cells and nonlinear optical materials. mdpi.com
Future work will likely involve the synthesis and characterization of a broader range of functional materials derived from this compound, targeting enhanced performance in these and other applications. The table below highlights some of the functional properties and potential applications of materials based on the pyrimidine carbonitrile scaffold.
| Material Type | Key Property | Potential Application | Reference(s) |
| Thermally Activated Delayed Fluorescence (TADF) Emitters | Facilitated reverse intersystem crossing, extended device lifetime | Organic Light-Emitting Diodes (OLEDs) | rsc.org |
| Fluorophores | Aggregation-Induced Emission (AIE), Mechanochromism | Sensors, Bio-imaging, Smart Materials | mdpi.com |
| Push-Pull Molecules | Strong electron-withdrawing character | Dye-Sensitized Solar Cells, Nonlinear Optical Materials | mdpi.com |
Application of Machine Learning and Artificial Intelligence in Material Design and Synthesis Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research by accelerating the discovery and optimization of new molecules and materials. For the this compound scaffold, these computational tools can be applied to predict the properties of novel derivatives and to streamline their synthesis.
Quantitative Structure-Activity Relationship (QSAR) models, a form of machine learning, have already been successfully employed to predict the biological activities of pyrimidine derivatives. mdpi.comirb.hrnih.govut.ee For example, ML models have been developed to predict the anticancer and anti-inflammatory activities of substituted pyrimidines. mdpi.comscirp.org These models use molecular descriptors to establish a correlation between the chemical structure and the observed activity, allowing for the virtual screening of large libraries of compounds to identify promising candidates for synthesis and testing. mdpi.comirb.hrnih.govut.ee
The future of research in this area will likely see the development of more sophisticated and accurate predictive models. These models could be trained on larger and more diverse datasets to not only predict properties but also to propose optimal synthetic routes, including reaction conditions and potential catalysts. The table below provides examples of how ML and AI are being applied to pyrimidine derivatives.
| Application Area | ML/AI Technique | Predicted Property/Outcome | Reference(s) |
| Anticancer Research | QSAR | Antiproliferative activity | mdpi.comirb.hrnih.govut.ee |
| Anti-inflammatory Drug Discovery | Multiple Linear Regression, Artificial Neural Networks | Anti-inflammatory activity | scirp.org |
| Corrosion Inhibition | Partial Least Squares Regression, Random Forest | Inhibition efficiencies | researchgate.net |
| Drug Discovery | AI-powered screening | Targeting specific protein-protein interactions | researchgate.net |
Investigation of Novel Mechanistic Pathways and Reaction Intermediates
A fundamental understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and for the rational design of new ones. For the synthesis of this compound and related compounds, future research will likely delve deeper into the intricacies of their formation, including the identification and characterization of transient intermediates.
The generally accepted mechanism for the multicomponent synthesis of pyrimidine-5-carbonitriles involves an initial Knoevenagel condensation between an aldehyde and a nitrile-containing active methylene (B1212753) compound, such as malononitrile (B47326). derpharmachemica.comnanochemres.orgnanochemres.orgarkat-usa.org This is followed by a Michael addition of an amidine or a similar nitrogen-containing nucleophile, and subsequent cyclization, isomerization, and aromatization to yield the final pyrimidine ring. derpharmachemica.comnanochemres.orgnanochemres.orgarkat-usa.org
A deeper mechanistic understanding could lead to the development of novel catalytic systems that selectively stabilize key transition states or intermediates, thereby improving reaction efficiency and selectivity. It could also open up possibilities for accessing new chemical space by trapping reactive intermediates with other reagents. The proposed general mechanism for the formation of pyrimidine-5-carbonitriles is outlined below.
| Step | Description | Key Intermediate | Reference(s) |
| 1. Knoevenagel Condensation | Reaction between an aromatic aldehyde and malononitrile. | Benzylidenemalononitrile | derpharmachemica.comarkat-usa.org |
| 2. Michael Addition | Nucleophilic attack of an amidine onto the electron-poor C=C double bond of the intermediate. | Acyclic adduct | derpharmachemica.comnanochemres.orgnanochemres.orgarkat-usa.org |
| 3. Cyclization, Isomerization, Aromatization | Ring closure followed by rearrangement and oxidation to form the stable pyrimidine ring. | Dihydropyrimidine derivative | derpharmachemica.comarkat-usa.orgrsc.org |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 6-Phenylpyrimidine-4-carbonitrile?
- A three-component reaction under thermal aqueous conditions is widely used. This involves condensation of aryl aldehydes, malononitrile, and thiourea derivatives, followed by cyclization. Key reagents include ammonium acetate and ethanol/water mixtures, with yields ranging from 70–85% depending on substituents. Spectral characterization (e.g., IR for nitrile stretch at ~2212 cm⁻¹ and NMR for aromatic protons δ 7.3–8.4 ppm) is critical for validation .
- Alternative routes involve chlorination of precursor pyridine derivatives using POCl₃, followed by nucleophilic substitution with phenyl groups. Reaction optimization (e.g., temperature control at 80–100°C) minimizes by-products like 6-chloro analogs .
Q. How is the crystal structure of this compound determined?
- Single-crystal X-ray diffraction (SC-XRD) with SHELXL software resolves the molecular geometry. Key parameters include bond lengths (e.g., C≡N: ~1.15 Å) and dihedral angles between the pyrimidine ring and phenyl substituents. ORTEP-III visualizes thermal ellipsoids and confirms non-covalent interactions (e.g., π-stacking) .
- Data collection requires high-resolution crystals (e.g., 0.8 Å), and refinement protocols (R-factor < 0.05) ensure accuracy. Twinning or disorder in crystals may necessitate SHELXD for structure solution .
Q. What spectroscopic techniques are used to characterize this compound?
- NMR : ¹H and ¹³C NMR identify aromatic protons and nitrile carbons (δ ~116–118 ppm). NH₂ groups in derivatives show broad signals at δ ~7.2 ppm.
- Mass Spectrometry : ESI-MS confirms molecular ions (e.g., m/z 302 [M⁺]) and fragmentation patterns (e.g., loss of phenyl or CN groups).
- IR : Strong absorption at ~2212 cm⁻¹ confirms the nitrile group .
Advanced Research Questions
Q. How can contradictory NMR data for this compound derivatives be resolved?
- Discrepancies often arise from tautomerism (e.g., amino-imino equilibria) or solvent effects (DMSO vs. CDCl₃). Variable-temperature NMR (VT-NMR) at 25–80°C stabilizes dominant tautomers. DFT calculations (B3LYP/6-31G*) predict chemical shifts, aiding assignment .
- Impurity analysis via HPLC (C18 column, acetonitrile/water gradient) identifies by-products like unreacted aldehydes or dimerized intermediates .
Q. What strategies optimize reaction yields in the synthesis of halogenated derivatives (e.g., 6-chloro or 6-bromo analogs)?
- Use of NBS (N-bromosuccinimide) or SOCl₂ under inert atmospheres improves halogenation efficiency. Microwave-assisted synthesis (100–120°C, 30 min) enhances regioselectivity and reduces side reactions .
- Monitoring via TLC (silica gel, ethyl acetate/hexane) and quenching with NaHCO₃ prevents over-halogenation. Yields >85% are achievable for 6-bromo derivatives .
Q. How does computational modeling aid in predicting the biological activity of this compound?
- Molecular docking (AutoDock Vina) assesses binding affinity to targets like CDK2 (cyclin-dependent kinase 2). The nitrile group often forms hydrogen bonds with Lys33 or Asp145 in the active site.
- MD simulations (GROMACS) evaluate stability of ligand-protein complexes over 100 ns, with RMSD < 2 Å indicating robust binding .
Data Contradiction and Troubleshooting
Q. Why do melting points (mp) vary significantly across synthesized derivatives?
- Polymorphism or solvate formation (e.g., hydrate vs. anhydrous forms) causes mp discrepancies. DSC (Differential Scanning Calorimetry) identifies phase transitions, while PXRD distinguishes crystalline forms .
- Example: 4-Amino-6-(4-chlorophenyl) derivatives show mp 222°C (pure) vs. 215°C (solvated), requiring recrystallization from ethanol/water .
Q. How to address low reproducibility in catalytic reactions involving this compound?
- Trace moisture deactivates Lewis acid catalysts (e.g., AlCl₃). Strict anhydrous conditions (Schlenk line, molecular sieves) and catalyst pre-activation (150°C, vacuum) improve consistency .
- Kinetic studies (e.g., Arrhenius plots) identify optimal temperature ranges (e.g., 60–80°C for Pd-catalyzed cross-coupling) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
